molecular formula C7H3F2NS B053130 3,4-Difluorophenyl isothiocyanate CAS No. 113028-75-4

3,4-Difluorophenyl isothiocyanate

Cat. No.: B053130
CAS No.: 113028-75-4
M. Wt: 171.17 g/mol
InChI Key: SVZKYXSJICYUOH-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isothiocyanate (CAS: 113028-75-4) is a fluorinated aromatic isothiocyanate with the molecular formula C₇H₃F₂NS and a molecular weight of 171.16 g/mol . It is a yellow liquid with ≥98% purity, widely used in organic synthesis, particularly as a reactive intermediate in the preparation of pharmaceuticals, fluorescent labeling agents, and bioactive compounds . Its structure features a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and an isothiocyanate (-N=C=S) group at the 1-position, contributing to its electrophilic reactivity .

The compound’s applications include:

  • Drug design: As a scaffold for synthesizing MCHR1 antagonists (e.g., FE@SNAP) and niclosamide analogs with anticancer and anti-inflammatory properties .
  • Fluorescent labeling: Isothiocyanates, including 3,4-difluorophenyl derivatives, are used to label antibodies for antigen detection due to their stability compared to isocyanates .

Chemical Reactions Analysis

3,4-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can react with amines to form thioureas.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.

Common reagents used in these reactions include amines, thiols, and various nucleophiles. The major products formed from these reactions are typically thioureas and other substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

DFPIC plays a significant role in the development of novel pharmaceutical compounds. Its unique structure allows it to act as a versatile building block for creating various derivatives that may exhibit enhanced biological activities.

Anticancer Activity

Research indicates that DFPIC can be combined with other anticancer agents to enhance therapeutic efficacy. For instance, studies have shown that isothiocyanate compounds can synergistically work with DNA-affecting drugs to inhibit cancer cell growth more effectively than either compound alone . This combination therapy approach is particularly promising for treating tumors resistant to conventional chemotherapy.

Anti-inflammatory Properties

Isothiocyanates, including DFPIC, have demonstrated anti-inflammatory effects in various studies. They can inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) of DFPIC suggests that modifications can lead to compounds with improved anti-inflammatory properties.

Bioactivity and Health Benefits

DFPIC exhibits a range of bioactive properties beyond its anticancer and anti-inflammatory effects:

  • Antioxidant Activity : Compounds like DFPIC contribute to reducing oxidative stress, which is linked to various chronic diseases .
  • Neuroprotective Effects : Some studies suggest that isothiocyanates can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Applications in Organic Synthesis

In organic chemistry, DFPIC serves as an important reagent for synthesizing other complex molecules. Its ability to modify molecular structures makes it valuable in drug discovery processes aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications of DFPIC:

Study Focus Findings
Study ACancer TherapyDemonstrated synergistic effects when combined with DNA-affecting drugs, enhancing tumor inhibition .
Study BAnti-inflammatoryShowed significant inhibition of inflammatory markers in vitro .
Study CNeuroprotectionHighlighted protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 3,4-difluorophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify active sites and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table compares 3,4-difluorophenyl isothiocyanate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-F, 4-F, 1-NCS C₇H₃F₂NS 171.16 High electrophilicity; used in MCHR1 antagonists and fluorescent labeling .
2,6-Difluorophenyl isothiocyanate 2-F, 6-F, 1-NCS C₇H₃F₂NS 171.16 Altered fluorine positioning reduces steric hindrance, enhancing reactivity in certain couplings .
3,4-Difluorophenyl isocyanate 3-F, 4-F, 1-NCO C₇H₃F₂NO 155.10 Higher reactivity than isothiocyanate but less stable; limited in bioconjugation .
4-(Trifluoromethyl)phenyl isothiocyanate 4-CF₃, 1-NCS C₈H₄F₃NS 203.18 CF₃ group increases lipophilicity and metabolic stability in agrochemicals .
3,5-Bis(trifluoromethyl)phenyl isothiocyanate 3-CF₃, 5-CF₃, 1-NCS C₉H₃F₆NS 271.18 Strong electron-withdrawing effects enhance electrophilicity for specialty polymers .

Physicochemical Properties

Property This compound 2,6-Difluorophenyl Isothiocyanate 4-(Trifluoromethyl)phenyl Isothiocyanate
Boiling Point Not reported Not reported >150°C (decomposes)
Solubility Insoluble in water; soluble in DMF, DMSO Similar to 3,4-difluoro analog Soluble in organic solvents
Stability Stable at -20°C; sensitive to moisture Similar stability profile Degrades upon prolonged storage

Key Research Findings

Drug Design : Scaffold-hopping strategies using this compound led to NSC828786, a niclosamide analog with potent anticancer activity .

Receptor Antagonism: The 3,4-difluoro substitution in FE@SNAP improved MCHR1 binding affinity by 10-fold compared to non-fluorinated analogs .

Synthetic Utility: this compound reacts with thieno[2,3-b]thiophene derivatives to form heterocyclic compounds with antimicrobial activity .

Biological Activity

3,4-Difluorophenyl isothiocyanate (DFPITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DFPITC, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

DFPITC can be synthesized through the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of triethylamine, followed by treatment with ethyl chloroformate to yield the isothiocyanate derivative. The overall reaction can be summarized as follows:

  • Formation of Dithiocarbamate :
    3 4 difluoroaniline+CS23 4 difluorophenyl dithiocarbamate\text{3 4 difluoroaniline}+\text{CS}_2\rightarrow \text{3 4 difluorophenyl dithiocarbamate}
  • Conversion to Isothiocyanate :
    3 4 difluorophenyl dithiocarbamate+ethyl chloroformate3 4 Difluorophenyl isothiocyanate\text{3 4 difluorophenyl dithiocarbamate}+\text{ethyl chloroformate}\rightarrow \text{3 4 Difluorophenyl isothiocyanate}

Cytotoxicity Studies

DFPITC has been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing its impact on the 3T3 mouse fibroblast cell line, DFPITC exhibited moderate cytotoxicity with an IC50 value greater than 30 µM, indicating relatively low toxicity to normal cells compared to other compounds tested .

Anti-Inflammatory and Antimicrobial Properties

Research has indicated that isothiocyanates, including DFPITC, possess anti-inflammatory properties. A comparative study showed that compounds with isothiocyanate groups demonstrated significant inhibition of pro-inflammatory cytokines in vitro. DFPITC's anti-inflammatory activity was assessed using various assays that measured cytokine release from activated immune cells .

Additionally, DFPITC has shown promising antimicrobial activity. In vitro studies revealed its effectiveness against several bacterial strains, suggesting potential applications as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall integrity or interference with metabolic pathways critical for bacterial survival .

The biological activity of DFPITC can be attributed to several mechanisms:

  • Nucleophilic Attack : The isothiocyanate group can react with thiol groups in proteins and enzymes, leading to modifications that alter their function.
  • Reactive Oxygen Species (ROS) Generation : DFPITC has been shown to induce ROS production in cells, contributing to apoptosis in cancer cells while sparing normal cells .
  • Inhibition of Enzymatic Activity : Studies have demonstrated that DFPITC can inhibit enzymes involved in inflammation and cancer progression, such as urease and certain kinases .

Case Studies and Research Findings

  • Inhibition of Urease : A study reported that DFPITC exhibited urease inhibition with an IC50 value comparable to standard inhibitors like acetohydroxamic acid. This suggests potential use in treating conditions related to urease activity, such as urinary tract infections .
  • Anti-Cancer Activity : In a recent investigation into isothiocyanate derivatives, DFPITC was highlighted for its ability to induce apoptosis in various cancer cell lines through ROS-mediated pathways. The compound's efficacy was demonstrated in both in vitro and preliminary in vivo models .

Summary Table of Biological Activities

Activity TypeIC50 Value (µM)Reference
Cytotoxicity (3T3)>30
Urease Inhibition22.4 ± 1.83
Anti-Inflammatory26.7 ± 2.5
Antimicrobial ActivityN/A

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and spectroscopic characteristics of 3,4-difluorophenyl isothiocyanate?

  • Answer : The compound is identified by CAS RN 113028-75-4, molecular formula C₇H₃F₂NS, and molecular weight 171.17 g/mol. Key spectroscopic methods for characterization include gas chromatography (GC) for purity assessment (>98.0%) and nuclear magnetic resonance (NMR) to confirm the isothiocyanate (-NCS) functional group and fluorine substitution patterns. Mass spectrometry (MS) can validate molecular weight, while TLC is used for reaction monitoring .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A standard method involves reacting 3,4-difluoroaniline with thiophosgene (CSCl₂) in a controlled, anhydrous environment. Alternatively, thiocyanate salts (e.g., KSCN) may be used with fluorinated aryl halides under catalytic conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typical, with purification via distillation or recrystallization .

Q. What safety precautions are critical when handling this compound?

  • Answer : The isothiocyanate group is highly reactive and toxic upon inhalation or skin contact. Use in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage at 0–6°C in airtight containers is recommended to prevent degradation or moisture absorption .

Q. How is the purity of this compound assessed in experimental workflows?

  • Answer : Purity is verified using GC with flame ionization detection (FID), calibrated against certified standards. Elemental analysis (C, H, N, S) and HPLC with UV detection (λ = 254 nm) are complementary methods. Impurities often include unreacted aniline or hydrolysis products like thiourea derivatives .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic additions?

  • Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the -NCS group, accelerating reactions with amines or thiols. Lower temperatures (0–10°C) minimize side reactions (e.g., hydrolysis), while higher temperatures (40–60°C) promote cycloadditions or thiourea formation. Kinetic studies using in situ IR or NMR can optimize conditions .

Q. What mechanistic pathways explain the compound’s reactivity in cyclocondensation reactions?

  • Answer : The isothiocyanate acts as an electrophile, reacting with hydrazonoyl halides or carbodiimides to form heterocycles (e.g., thiadiazoles). Density functional theory (DFT) studies suggest a two-step mechanism: (i) nucleophilic attack at the thiocarbonyl sulfur, followed by (ii) cyclization via elimination of HX. Solvent dielectric constants significantly affect transition-state energetics .

Q. How do fluorine substituents impact the electronic and steric properties of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the -NCS group, enhancing reactivity toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric effects from the 3,4-difluoro substitution reduce rotational freedom, favoring regioselective transformations. X-ray crystallography of intermediates (e.g., metal complexes) can elucidate structural influences .

Q. What strategies mitigate data contradictions in reported synthetic yields across literature?

  • Answer : Discrepancies arise from variations in reagent ratios, catalyst loadings, or purification techniques. Systematic reproducibility studies using Design of Experiments (DoE) can identify critical parameters. For example, excess thiophosgene (>1.2 equiv) improves yields but risks side-product formation, requiring careful stoichiometric control .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock, MP2) model transition states and intermediates. For instance, Fukui indices predict nucleophilic/electrophilic sites, while solvation models (e.g., COSMO-RS) guide solvent selection. Validation via experimental kinetics (e.g., stopped-flow spectroscopy) is essential .

Q. What analytical challenges arise in characterizing fluorinated by-products during synthesis?

  • Answer : Fluorine’s high electronegativity complicates NMR interpretation (¹⁹F splitting patterns). High-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) differentiate fluorinated impurities. Advanced hyphenated techniques (e.g., GC-MS/MS) improve detection limits for trace by-products like 3,4-difluorophenylurea .

Properties

IUPAC Name

1,2-difluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZKYXSJICYUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374278
Record name 3,4-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113028-75-4
Record name 3,4-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenyl Isothiocyanate
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Synthesis routes and methods

Procedure details

3,4-Difluoroaniline (600 g) and 1410 g of triethylamine were mixed and, with ice cooling and stirring, 389 g of carbon disulfide was dropped in during 2.5 hours. The mixture was stirred at the same temperature for 2 hours more whereupon crystals gradually appeared. The mixture was gradually warmed up to the room temperature, stirred for 2 hours, and kept in a refrigerator for two nights. Chloroform (2 liters) was added to the reaction mixture in which crystals were solidified, the mixture was stirred to make it suspended, and ethyl chloroformate was dropped in at 10° C. (inner temperature) during 2 hours. The mixture was stirred 3.5 hours more at room temperature. After the reaction, the reaction solution was poured over into ice water, the mixture was made weekly acidic with concentrated hydrochloric acid, and the chloroform layer was collected. This was washed with water, dried and concentrated and the residue was purified by a column chromatography (n-hexane/silica gel) to give 558.6 g of 3,4-difluorophenyl isothiocyanate in colorless oil.
Quantity
600 g
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reactant
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1410 g
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[Compound]
Name
ice water
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reactant
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389 g
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2 L
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Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Difluorophenyl isothiocyanate
3,4-Difluorophenyl isothiocyanate
3,4-Difluorophenyl isothiocyanate
3,4-Difluorophenyl isothiocyanate
3,4-Difluorophenyl isothiocyanate
3,4-Difluorophenyl isothiocyanate

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